
N-(4-Benzyloxybenzylidene)-3,4-xylidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Benzyloxybenzylidene)-3,4-xylidine, also known as BBDX, is a chemical compound that has been the subject of scientific research for its potential applications in various fields. BBDX is a yellow crystalline powder with a molecular formula of C28H25NO and a molecular weight of 395.5 g/mol.
作用机制
The mechanism of action of N-(4-Benzyloxybenzylidene)-3,4-xylidine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in cells. N-(4-Benzyloxybenzylidene)-3,4-xylidine has been found to inhibit the activity of protein kinases, which are involved in the regulation of various cellular processes, including cell growth and division. N-(4-Benzyloxybenzylidene)-3,4-xylidine has also been found to bind to certain receptors, such as the estrogen receptor, and modulate their activity.
Biochemical and Physiological Effects:
N-(4-Benzyloxybenzylidene)-3,4-xylidine has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that N-(4-Benzyloxybenzylidene)-3,4-xylidine can induce apoptosis, or programmed cell death, in cancer cells by activating certain signaling pathways. N-(4-Benzyloxybenzylidene)-3,4-xylidine has also been found to inhibit the growth of bacterial cells by disrupting their cell membrane and DNA replication. In vivo studies have shown that N-(4-Benzyloxybenzylidene)-3,4-xylidine can reduce tumor growth and metastasis in animal models of breast cancer.
实验室实验的优点和局限性
One of the main advantages of using N-(4-Benzyloxybenzylidene)-3,4-xylidine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. N-(4-Benzyloxybenzylidene)-3,4-xylidine is also relatively easy to synthesize and purify, making it accessible to researchers with limited resources. However, one limitation of using N-(4-Benzyloxybenzylidene)-3,4-xylidine in lab experiments is its potential toxicity, especially at high concentrations. Therefore, careful dose-response studies and safety evaluations are necessary before using N-(4-Benzyloxybenzylidene)-3,4-xylidine in biological assays.
未来方向
There are several future directions for research on N-(4-Benzyloxybenzylidene)-3,4-xylidine, including:
1. Investigating the molecular targets and signaling pathways involved in the anticancer and antibacterial activities of N-(4-Benzyloxybenzylidene)-3,4-xylidine.
2. Developing new synthetic routes and derivatives of N-(4-Benzyloxybenzylidene)-3,4-xylidine with improved properties and activities.
3. Exploring the potential applications of N-(4-Benzyloxybenzylidene)-3,4-xylidine in other fields, such as energy storage and conversion.
4. Conducting in vivo studies to evaluate the safety and efficacy of N-(4-Benzyloxybenzylidene)-3,4-xylidine as a therapeutic agent for cancer and bacterial infections.
5. Collaborating with other researchers to investigate the synergistic effects of N-(4-Benzyloxybenzylidene)-3,4-xylidine with other drugs or therapies.
Conclusion:
In summary, N-(4-Benzyloxybenzylidene)-3,4-xylidine is a chemical compound that has been the subject of scientific research for its potential applications in various fields. N-(4-Benzyloxybenzylidene)-3,4-xylidine can be synthesized through a condensation reaction between 4-benzyloxybenzaldehyde and 3,4-xylidine and has been studied for its potential anticancer and antibacterial activities. The mechanism of action of N-(4-Benzyloxybenzylidene)-3,4-xylidine involves the inhibition of certain enzymes and receptors in cells, and its biochemical and physiological effects depend on the concentration and duration of exposure. N-(4-Benzyloxybenzylidene)-3,4-xylidine has advantages and limitations for lab experiments, and there are several future directions for research on N-(4-Benzyloxybenzylidene)-3,4-xylidine, including investigating its molecular targets and signaling pathways, developing new derivatives, exploring its potential applications, and conducting in vivo studies.
合成方法
N-(4-Benzyloxybenzylidene)-3,4-xylidine can be synthesized through a condensation reaction between 4-benzyloxybenzaldehyde and 3,4-xylidine in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction takes place in anhydrous ethanol and is carried out under reflux for several hours. The resulting product is then purified by recrystallization from ethanol to obtain N-(4-Benzyloxybenzylidene)-3,4-xylidine in high yield and purity.
科学研究应用
N-(4-Benzyloxybenzylidene)-3,4-xylidine has been studied for its potential applications in various fields, including organic electronics, optoelectronics, and biomedical research. In organic electronics, N-(4-Benzyloxybenzylidene)-3,4-xylidine has been used as a building block for the synthesis of organic semiconductors with high charge mobility and stability. In optoelectronics, N-(4-Benzyloxybenzylidene)-3,4-xylidine has been used as a fluorescent dye for the detection of biomolecules and as a photosensitizer for the generation of singlet oxygen. In biomedical research, N-(4-Benzyloxybenzylidene)-3,4-xylidine has been studied for its potential anticancer and antibacterial activities.
属性
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(4-phenylmethoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO/c1-17-8-11-21(14-18(17)2)23-15-19-9-12-22(13-10-19)24-16-20-6-4-3-5-7-20/h3-15H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJAFLAEIGUKIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-1-(4-phenylmethoxyphenyl)methanimine | |
CAS RN |
70627-45-1 |
Source


|
| Record name | N-(4-BENZYLOXYBENZYLIDENE)-3,4-XYLIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{3-Methylbicyclo[3.1.0]hexan-3-yl}methanol](/img/structure/B2552607.png)
![tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate](/img/structure/B2552609.png)
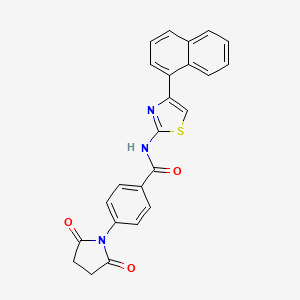
![2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2552611.png)
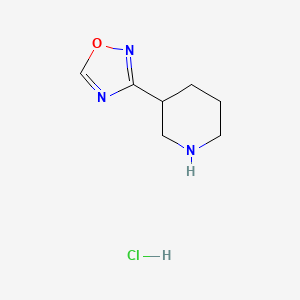
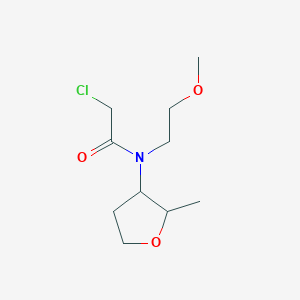
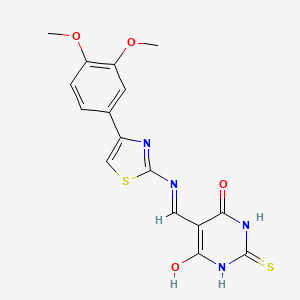


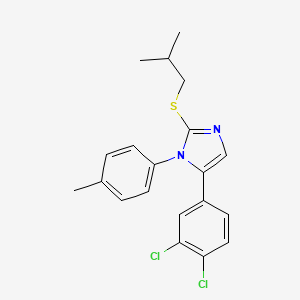
![2,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2552624.png)
![3,3-dimethyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]butanamide](/img/structure/B2552625.png)
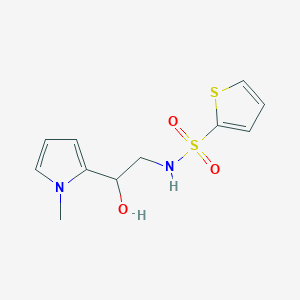
![1-(3-Bicyclo[4.1.0]heptanyl)-2-chloroethanone](/img/structure/B2552629.png)